Xanthobilirubic acid
Description
Contextualizing Xanthobilirubic Acid within Bile Pigment Research
Bile pigments are colored compounds that result from the breakdown of heme, a component of hemoglobin. The most well-known of these is bilirubin (B190676), the pigment responsible for the yellow color of jaundice. acs.org this compound represents one half of the bilirubin molecule and is classified as a dipyrrinone. acs.orgmuni.cz This structural relationship makes it an invaluable tool in bile pigment research. Scientists use this compound and its derivatives to explore the fundamental chemical and physical properties that govern the behavior of more complex bile pigments like bilirubin. rsc.orgrsc.org
Studies involving this compound often focus on its interactions in aqueous environments, particularly with bile salts like sodium taurocholate, to mimic the conditions in bile. rsc.orgrsc.org These investigations help elucidate how bile pigments are solubilized and transported in biological systems. rsc.org Furthermore, the study of this compound has extended into investigating the potential therapeutic applications of bile pigments, such as their activity as inhibitors of HIV-1 protease. nih.govscispace.com
Historical Perspectives on this compound's Discovery and Early Investigations
The foundational work on the chemistry of pyrroles and related pigments was pioneered by Hans Fischer and his colleagues. While their monumental work serves as a primary reference for many synthetic procedures, some of the early methods were often complex and lengthy. tandfonline.com Early investigations focused on the synthesis of oxodipyrromethenes like this compound to serve as model compounds for bilirubin. tandfonline.com
Over the years, more efficient synthetic routes have been developed. For instance, a notable synthesis involves the condensation of 2-bromomethylene-3-ethyl-4-methyl-3-pyrrolin-5-one with 2,4-dimethyl-1H-pyrrole-3-propanoic acid. tandfonline.com Another efficient, large-scale synthesis of this compound methyl ester uses simple starting materials like ethyl acetoacetate (B1235776) and 2,4-pentanedione. thieme-connect.comthieme-connect.com These advancements in synthesis have made this compound more accessible for detailed photochemical and biophysical studies. muni.cztandfonline.com
Role of this compound as a Foundational Model Compound in Bilirubin Studies
This compound is widely regarded as a classic model compound for studying bilirubin, the neurotoxic pigment associated with jaundice. acs.orgacs.org Bilirubin itself is a complex molecule composed of two dipyrrinone units linked together. acs.org By studying the simpler, single-chromophore structure of this compound, researchers can dissect the intricate properties of bilirubin without the complications arising from the interaction between the two halves of the larger molecule, such as exciton (B1674681) coupling. muni.cz
One of the key areas of research is understanding the photochemistry of bilirubin, which is the basis for phototherapy in treating neonatal jaundice. muni.czspiedigitallibrary.org this compound and its analogs are used to study the light-induced reactions, such as Z/E isomerization, that are central to the therapeutic effect. muni.cz These models allow for the determination of quantum yields and the characterization of photoproducts in a more controlled system. muni.cz
Spectroscopic studies comparing this compound and bilirubin in various environments, such as in solutions with bile salts, have provided critical data on their solubility, aggregation, and conformational states. rsc.orgrsc.org For example, electronic absorption and fluorescence emission spectroscopy have been used to investigate the formation of complexes between these pigments and bile salt aggregates, revealing how the pigments are carried in a hydrophobic microenvironment. rsc.org this compound, which typically engages in intermolecular hydrogen bonding, serves as a contrast to other models designed to mimic the intramolecular hydrogen bonding found in bilirubin. acs.orgacs.org This comparative approach has been essential in understanding the conformation and reactivity of bilirubin in solution. researchgate.net
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C17H22N2O3 | nih.govchemsrc.comguidechem.com |
| Molecular Weight | 302.37 g/mol | nih.gov |
| IUPAC Name | 3-[5-[(Z)-(3-ethyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-2,4-dimethyl-1H-pyrrol-3-yl]propanoic acid | nih.gov |
| CAS Number | 15770-19-1 | nih.govchemsrc.comguidechem.comchemicalbook.com |
| Density | 1.206 g/cm³ | chemsrc.com |
| Boiling Point | 573.6ºC at 760mmHg | chemsrc.com |
| Flash Point | 300.7ºC | chemsrc.com |
| LogP | 3.12180 | chemsrc.com |
| Appearance | Bright yellow compound | acs.org |
| UV-visible Absorption (εmax) | ~30,000 L mol⁻¹ cm⁻¹ near 400 nm | acs.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
15770-19-1 |
|---|---|
Molecular Formula |
C17H22N2O3 |
Molecular Weight |
302.37 g/mol |
IUPAC Name |
3-[5-[(Z)-(3-ethyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-2,4-dimethyl-1H-pyrrol-3-yl]propanoic acid |
InChI |
InChI=1S/C17H22N2O3/c1-5-12-10(3)17(22)19-15(12)8-14-9(2)13(11(4)18-14)6-7-16(20)21/h8,18H,5-7H2,1-4H3,(H,19,22)(H,20,21)/b15-8- |
InChI Key |
NDNYWGGIUJBYPM-NVNXTCNLSA-N |
SMILES |
CCC1=C(C(=O)NC1=CC2=C(C(=C(N2)C)CCC(=O)O)C)C |
Isomeric SMILES |
CCC\1=C(C(=O)N/C1=C\C2=C(C(=C(N2)C)CCC(=O)O)C)C |
Canonical SMILES |
CCC1=C(C(=O)NC1=CC2=C(C(=C(N2)C)CCC(=O)O)C)C |
Synonyms |
xanthobilirubic acid |
Origin of Product |
United States |
Synthetic Methodologies and Analog Development for Xanthobilirubic Acid
Classical and Contemporary Approaches to Xanthobilirubic Acid Synthesis
The construction of the dipyrrinone core of this compound has been approached through various synthetic strategies, evolving from traditional methods to more efficient, modern protocols.
The synthesis of this compound and its fundamental dipyrrinone structure is inherently a multi-step process, beginning with the construction of substituted pyrrole (B145914) precursors. researchgate.net A common strategy involves the base-catalyzed condensation of a pyrrolinone or a related heterocyclic ketone with a pyrrole-aldehyde. For instance, a general and efficient one-pot reaction involves dissolving a pyrrolinone/isoindolone and a corresponding aldehyde in ethanol (B145695), followed by the addition of aqueous potassium hydroxide (B78521) and refluxing the mixture to form the dipyrrinone analog. nih.gov
A key challenge in these syntheses is the creation of the appropriately substituted pyrrole building blocks. One modern, two-step protocol for synthesizing these precursors is conducted in aqueous media without a catalyst, aligning with green chemistry principles. researchgate.net This process first involves the dimerization of a 1,3-dicarbonyl compound using ceric ammonium (B1175870) nitrate (B79036) and ultrasound to yield a tetracarbonyl derivative. This intermediate is then reacted with an amine in a Paal-Knorr reaction to produce the desired highly substituted pyrrole. researchgate.net These multi-step pathways, which involve the careful planning and sequencing of reactions, are essential for creating complex molecules like this compound from simpler starting materials. vapourtec.comyoutube.com
Table 1: General Procedure for Dipyrrinone Analog Synthesis nih.gov
| Step | Action |
|---|---|
| 1 | Dissolve pyrrolinone/isoindolone (1.00 mmol) and the corresponding pyrazole/imidazole aldehyde (1.00 mmol) in 5.0 mL of ethanol in a round-bottom flask. |
| 2 | Add aqueous KOH (24.0 mmol, 10 M, 2.40 mL) to the flask in one portion. |
| 3 | Stir and reflux the mixture until the reaction is complete, as confirmed by Thin-Layer Chromatography (TLC). |
The synthesis of methyl esters of this compound is a crucial modification, as esterification of the propionic acid side chain alters the molecule's solubility and self-association properties. researchgate.net The methyl ester derivative is often synthesized as a key intermediate for creating more complex bilirubin (B190676) analogs. capes.gov.br A common method for preparing methyl esters involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of an acid catalyst, such as anhydrous hydrogen chloride. aocs.org This process, known as acid-catalyzed esterification, requires anhydrous conditions to prevent the reverse hydrolysis reaction. aocs.org
Research has detailed the synthesis of specific derivatives like vinylneothis compound methyl ester. researchgate.net The synthesis of such derivatives allows for the study of photochemistry, such as Z to E isomerization, which is analogous to the photoisomerization of bilirubin. researchgate.net The general approach for synthesizing these esters often follows established methods for preparing fatty acid methyl esters for chromatographic analysis, highlighting the transferability of esterification techniques across different classes of organic molecules. aocs.orgaocs.org
Multi-step Synthesis Strategies for this compound
Design and Synthesis of this compound Analogs for Structure-Function Elucidation
To understand how the structure of this compound relates to its chemical and biological functions, researchers design and synthesize a variety of analogs with specific modifications.
Benzannelated dipyrrinone analogs of this compound have been synthesized to study the effects of an extended, more rigid conjugated system. researchgate.net These analogs are typically prepared through a base-catalyzed condensation reaction. For example, the condensation of isoindolinone or indolin-2-one with methyl 3-(2-formyl-3,5-dimethyl-1H-pyrrol-4-yl)propanoate yields the corresponding benzannelated dipyrrinones. researchgate.net Nuclear Overhauser effect NMR studies have shown that these analogs preferentially adopt a syn-Z configuration. researchgate.net The synthesis of these aromatic congeners provides insight into how structural changes, such as replacing propionic acid groups with benzoic acids, can dramatically alter properties like polarity and stereochemistry. researchgate.net
To improve water solubility and explore alternative acidic functional groups, sulfonic acid analogs of this compound have been developed. The synthesis of a bilirubin analog featuring sulfonic acid groups instead of carboxylic acid groups proceeds via a sulfonic acid analog of this compound (XBR) as an intermediate. researchgate.net This nine-step synthesis starts from methyl (2,4-dimethyl-5-ethoxycarbonyl-1H-pyrrol-3-yl) acetate (B1210297). researchgate.net The key step for introducing the sulfonate moiety occurs early in the synthesis, involving the reaction of an intermediate, ethyl 4-(2-bromoethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, with sodium sulfite. researchgate.netlookchem.com
Another class of related water-soluble compounds, termed "sulfoglows," are synthesized from dipyrrinones in a two-step process. nih.gov First, the dipyrrinone nitrogens are bridged using 1,1'-carbonyldiimidazole. Subsequently, a sulfonic acid group is introduced by reaction with concentrated sulfuric acid. nih.gov These sulfonated derivatives are typically isolated as their sodium salts and exhibit high fluorescence. nih.gov
Table 2: Key Steps in Sulfonic Acid Analog Synthesis
| Analog Type | Key Reagents/Steps | Reference |
|---|---|---|
| XBR Sulfonic Acid Analog | Reaction of ethyl 4-(2-bromoethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate with sodium sulfite. | researchgate.net |
| Sulfonated N,N'-Carbonyl-Bridged Dipyrrinones ("Sulfoglows") | 1. Reaction with 1,1'-carbonyldiimidazole. 2. Reaction with concentrated H₂SO₄. | nih.gov |
To enhance aqueous solubility for biological applications, water-soluble amides of this compound have been synthesized. One prominent method involves coupling the carboxylic acid group of this compound with an amine-terminated polymer, such as monomethoxypolyethyleneglycol (MPEG-NH2). nih.gov This amidation reaction can be carried out in high yield and results in a water-soluble XBR-amide conjugate. nih.gov The synthesis of amides from carboxylic acids and amines is a fundamental transformation in organic chemistry, often facilitated by coupling reagents to activate the carboxylic acid. The development of water-soluble amides is a strategy also employed in pharmaceutical chemistry to improve the properties of drug candidates. acsgcipr.org
Sulfonic Acid Analogs of this compound
Novel Synthetic Routes and Their Advancements (e.g., Green Chemistry Principles)
The synthesis of this compound and its analogs has evolved, with newer methodologies focusing on efficiency, scalability, and the integration of green chemistry principles. These advancements aim to overcome the limitations of classical multi-step procedures, which are often lengthy and may produce low yields.
Modern synthetic strategies often target the core pyrrole and pyrrolinone structures, which are the fundamental building blocks of this compound. Research into the synthesis of functionalized pyrroles has highlighted organocatalytic and solvent-free approaches as alternatives that align with green chemistry. researchgate.net The Paal-Knorr, Hantzsch, and Huisgen syntheses are among the established methods that have been modified and improved upon for pyrrole construction. researchgate.net
A significant advancement involves the base-catalyzed condensation of a substituted pyrrolin-2-one with a formylpyrrole. For instance, water-soluble analogs of this compound have been synthesized by condensing a methyl-capped 3,4-diPEG-pyrrolin-2-one with 3,5-dimethyl-4-(2-ethoxycarbonylethyl)-2-formyl-1H-pyrrole. researchgate.net This approach demonstrates how modifying substituents on the lactam ring can introduce desirable properties like water solubility. researchgate.net Similarly, replacing the typical lactam β-alkyl groups with dimethoxy groups leads to analogs with increased amphiphilicity. researchgate.net
Another innovative route involves the synthesis of a sulfonic acid analog of this compound as an intermediate for creating water-soluble bilirubin analogs. This multi-step synthesis starts from methyl (2,4-dimethyl-5-ethoxycarbonyl-1H-pyrrol-3-yl) acetate and introduces the sulfonic acid group early in the sequence by reacting an intermediate, ethyl 4-(2-bromoethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, with sodium sulfite. researchgate.net
The principles of green chemistry, such as using environmentally benign solvents and catalysts, are increasingly being applied to the synthesis of related heterocyclic compounds. mdpi.com For example, biocatalysis offers mild, highly selective, and sustainable synthetic strategies for producing complex molecules, which could be adapted for this compound synthesis. rsc.org The use of copper iodide as a catalyst for synthesizing polysubstituted pyrroles under mild conditions represents a sustainable and time-efficient approach. researchgate.net Furthermore, solvent-free synthesis of pyrroles is an emerging area in organic synthesis that aligns with green chemistry goals. researchgate.net
Recent research has also focused on developing efficient, large-scale syntheses of the precursors required for this compound and related bile pigments. colab.wsacs.org An efficient route to this compound, described as an oxodipyrrylmethane, has been a subject of study, indicating the ongoing effort to streamline its production. tandfonline.comtandfonline.com These novel routes often involve the development of key intermediates, such as 9-unsubstituted dipyrrinones, which serve as versatile precursors. colab.ws
The table below summarizes some of the novel synthetic approaches and the types of analogs developed.
| Synthetic Approach | Key Reactants/Intermediates | Resulting Product/Analog | Advancement/Advantage |
| Base-Catalyzed Condensation | Methyl-capped 3,4-diPEG-pyrrolin-2-one and 3,5-dimethyl-4-(2-ethoxycarbonylethyl)-2-formyl-1H-pyrrole | PEGylated this compound Analog | Increased water solubility researchgate.net |
| Multi-step Synthesis with Sulfonation | Ethyl 4-(2-bromoethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate and Sodium Sulfite | Sulfonic Acid Analog of this compound | Intermediate for water-soluble bilirubin analogs researchgate.net |
| Base-Catalyzed Condensation | 3,4-dimethoxypyrrolin-2-one and an appropriate pyrrole α-aldehyde | 2,3-Dimethoxy Analog of this compound | Increased amphiphilicity researchgate.net |
| Organocatalysis / Solvent-Free Synthesis | Various pyrrole precursors | Functionalized Pyrroles | Adherence to green chemistry principles, synthetic efficiency researchgate.net |
| Copper-Catalyzed Synthesis | Imines and Alkynes | Polysubstituted Pyrroles | High yields, high regioselectivity, mild conditions researchgate.net |
These advancements not only provide access to novel this compound analogs with tailored properties but also emphasize a shift towards more sustainable and efficient chemical manufacturing processes.
Structural and Conformational Research of Xanthobilirubic Acid and Its Analogs
Tautomerism and Isomerism Studies: Focus on the (4Z)-Configuration of Xanthobilirubic Acid
Spectroscopic measurements and molecular mechanics calculations have established that this compound predominantly exists as the lactam tautomer. acs.org Furthermore, it adopts the (Z) configuration at the C(4) methine bridge. acs.org This specific arrangement is a key feature of its molecular structure. While bilirubin (B190676), a related tetrapyrrole, can undergo photoisomerization to E-isomers, these are generally unstable and revert to the more stable Z configuration.
Intermolecular Interactions and Self-Association Phenomena in Solution
In solution, particularly in nonpolar solvents, this compound and its analogs exhibit a strong tendency to self-associate. capes.gov.brresearchgate.net This association is primarily driven by intermolecular forces, leading to the formation of dimeric and sometimes larger aggregates. nih.govnih.govmdpi.com The nature and strength of these interactions are highly dependent on the specific structure of the molecule and the solvent environment. d-nb.info
Characterization of Hydrogen Bonding Networks in this compound Dimers
Conformational Analysis and Molecular Flexibility in Diverse Solvent Environments
The conformation of this compound and its analogs is highly sensitive to the solvent environment. d-nb.inforesearchgate.netnih.gov In nonpolar solvents like chloroform (B151607), the intermolecularly hydrogen-bonded and π-stacked dimeric structures are favored. acs.org However, in more polar or hydrogen-bond-disrupting solvents, these dimeric assemblies can be disrupted, leading to the presence of monomeric species. researchgate.net The flexibility of the molecule allows it to adopt different conformations to accommodate the surrounding solvent molecules. mdpi.com For example, PEGylated analogs of this compound are monomeric in methanol (B129727) and water. researchgate.net The choice of solvent can, therefore, be used to modulate the aggregation state and conformation of these molecules. mdpi.com
Spectroscopic Characterization and Advanced Analytical Methods
Electronic Absorption Spectroscopy (UV-Vis) in Understanding Xanthobilirubic Acid Chromophore Properties
Electronic absorption spectroscopy, commonly known as UV-Vis, is a fundamental technique for probing the electronic structure of chromophores like this compound. The dipyrrinone chromophore, a major structural unit of bilirubin (B190676) and its analogs, is responsible for their characteristic yellow color. mu-pleven.bg Typical dipyrrinones exhibit an intense UV-Vis absorption band around 400 nm, which is attributed to a π → π* electronic transition along the long axis of the 14π-electron conjugated system. mu-pleven.bg
Studies on this compound and related dipyrrinones have shown that the position and intensity of this absorption maximum are sensitive to the molecular environment, including solvent polarity and pH. rsc.org For instance, in sodium taurocholate solution, the visible absorption spectra of this compound are influenced by pH, with changes indicating aggregation and solubilization phenomena. rsc.org At alkaline pH, monomeric species are thought to be solubilized, while at lower pH, the formation of mixed aggregates with the bile salt occurs, leading to shifts in the absorption spectrum. rsc.org Specifically, in a sodium taurocholate solution, the absorption maximum of bilirubin, a related compound, shifts depending on the pH, with distinct spectra observed at pH 5.0, 6.5, and 8.0.
Differential absorption spectroscopy has also been employed to study the interaction of this compound with bile salts. By measuring the difference in absorbance between a sample solution and a reference solution, subtle changes in the chromophore's environment can be detected. For bilirubin in sodium taurocholate, difference spectra reveal a positive band with a maximum around 455 nm at lower pH values, indicative of specific interactions and aggregation states.
Vibrational Spectroscopy (FTIR and Raman) for Structural Assignments and Functional Group Analysis
Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, provides detailed information about the functional groups and bonding arrangements within a molecule. While specific FTIR and Raman data for this compound are not extensively detailed in the provided search results, the principles of these techniques are well-established for analyzing related compounds like bilirubin and its derivatives. mu-pleven.bg
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The frequencies of these vibrations are characteristic of specific functional groups. For a molecule like this compound, FTIR would be instrumental in identifying the stretching vibrations of key groups such as:
C=O (carbonyl): The lactam and carboxylic acid carbonyl groups would exhibit strong absorption bands. The exact position of these bands can provide insights into hydrogen bonding interactions.
N-H (amine): The pyrrole (B145914) and lactam N-H groups would also show characteristic stretching frequencies, which are sensitive to hydrogen bonding.
O-H (hydroxyl): The carboxylic acid O-H group would have a broad absorption band, also indicative of hydrogen bonding.
C=C and C-N: The vibrations of the pyrrole rings and the methine bridge would contribute to the fingerprint region of the spectrum, providing a unique pattern for the molecule.
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy could be used to probe the vibrations of the C=C bonds within the conjugated system and the skeletal vibrations of the pyrrole rings.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Interaction Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure and dynamics of molecules in solution. Both ¹H and ¹³C NMR have been applied to study this compound and its analogs, providing crucial information about their conformation and intermolecular interactions. mu-pleven.bgacs.org
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms. The chemical shifts of the NH protons of the lactam and pyrrole groups are particularly sensitive to hydrogen bonding. acs.org In non-polar solvents like chloroform (B151607) (CDCl₃), dipyrrinones are known to form intermolecularly hydrogen-bonded dimers. mu-pleven.bg This dimerization leads to a significant downfield shift of the NH proton signals in the ¹H NMR spectrum. acs.org For instance, in a planar dimer, the lactam and pyrrole NH chemical shifts can move downfield to approximately 11 and 10 ppm, respectively, from their non-hydrogen-bonded monomeric values of around 8 ppm. acs.org
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of the carbonyl carbons in the lactam and carboxylic acid groups are also indicative of hydrogen bonding. researchgate.net Studies on bilirubin analogs have utilized ¹³C NMR to determine the pKa values of the carboxylic acid groups by monitoring the change in the carboxyl carbon chemical shift as a function of pH. researchgate.net
The following table summarizes representative ¹H NMR chemical shifts for NH protons in dipyrrinone systems, illustrating the effect of hydrogen bonding:
| Proton | Environment | Approximate Chemical Shift (δ, ppm) |
| Lactam NH | Monomer (non-H-bonded) | ~8 |
| Pyrrole NH | Monomer (non-H-bonded) | ~8 |
| Lactam NH | Dimer (H-bonded) | ~11 |
| Pyrrole NH | Dimer (H-bonded) | ~10 |
Data compiled from studies on dipyrrinone systems. acs.org
The Nuclear Overhauser Effect (NOE) is an NMR technique that detects the transfer of nuclear spin polarization from one nucleus to another through space. wikipedia.org This effect is distance-dependent (proportional to r⁻⁶, where r is the internuclear distance) and is therefore extremely useful for determining the proximity of atoms within a molecule, providing critical insights into its conformation and intramolecular hydrogen bonding. wikipedia.org
NOE studies have been instrumental in confirming the conformation of this compound and related dipyrrinones. acs.org For example, strong NOEs observed between the C(5)-H and the 3¹-CH₂ group in certain dipyrrinones confirm the syn-Z configuration of the exocyclic double bond. acs.org Similarly, strong NOEs between the C(5)-H and C(7)-H, as well as between the lactam and pyrrole NH protons, support a syn conformation. acs.org
Circular Dichroism (CD) Spectroscopy for Chirality and Conformational Insights
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. jascoinc.com While individual this compound molecules are not inherently chiral in their ground state, they can adopt chiral conformations due to restricted rotation around the single bonds connecting the pyrrole rings. This conformational chirality gives rise to a CD signal.
The CD spectra of bilirubin and its analogs, including those based on the this compound chromophore, are highly sensitive to the molecule's conformation. researchgate.net The observed CD signal often arises from exciton (B1674681) coupling between the two dipyrrinone chromophores. researchgate.net This phenomenon occurs when the chromophores are held in a fixed, chiral orientation relative to each other, leading to a characteristic bisignate (two-lobed) CD spectrum. The sign and magnitude of the CD signal can be directly related to the helical sense (P- or M-helicity) of the molecule's conformation. researchgate.net
Studies on chiral analogs of this compound have demonstrated the utility of CD spectroscopy in determining their absolute configuration and conformational preferences. capes.gov.br Furthermore, the interaction of this compound with chiral environments, such as binding to proteins like human serum albumin (HSA), can induce a CD signal, providing information about the binding mode and the conformation of the bound pigment. nlk.cz
Fluorescence Spectroscopy and Quenching Studies on Molecular Interactions
Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has been excited by absorbing a photon. horiba.com While bilirubin itself is only weakly fluorescent due to efficient non-radiative decay pathways like Z→E photoisomerization, its analogs and derivatives can exhibit significant fluorescence. researchgate.net
The fluorescence properties of this compound and related compounds are sensitive to their environment, making fluorescence spectroscopy a valuable tool for studying molecular interactions. researchgate.net Changes in the fluorescence emission spectrum, such as shifts in the emission maximum or changes in intensity, can provide information about the polarity of the surrounding medium and the formation of aggregates. For instance, the fluorescence emission of bilirubin in sodium taurocholate solution is pH-dependent, with the emission maximum shifting and the intensity changing as the pH varies, reflecting changes in aggregation state.
Fluorescence quenching studies are particularly useful for investigating the binding of molecules like this compound to proteins or other macromolecules. nih.govplos.org This technique involves monitoring the decrease in the fluorescence intensity of a fluorophore (e.g., a tryptophan residue in a protein) upon the addition of a quencher (e.g., this compound). plos.org The extent of quenching can be used to determine binding constants and to understand the nature of the binding interaction. nih.gov For example, the binding of bilirubin and its photoisomers to human serum albumin has been studied by monitoring the quenching of the intrinsic tryptophan fluorescence of the protein. plos.org Such studies have revealed that different isomers can have different binding sites and affinities. plos.org
Application of Advanced Analytical Techniques for this compound Derivatives (e.g., HPLC, Mass Spectrometry)
Advanced analytical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are indispensable for the separation, identification, and quantification of this compound and its derivatives in complex biological matrices. dntb.gov.uacore.ac.uk
HPLC is a powerful separation technique that can resolve complex mixtures of compounds. bevital.no Various HPLC methods have been developed for the analysis of bilirubin and its metabolites, including those derived from this compound. dntb.gov.uacore.ac.uk These methods often involve reversed-phase chromatography, where the separation is based on the hydrophobicity of the analytes. core.ac.uk Pre-column derivatization can be employed to enhance the detectability of the compounds, for example, by attaching a UV-absorbing or fluorescent tag. nih.gov The choice of the stationary phase (e.g., C8 or C18) and the mobile phase composition is critical for achieving optimal separation. core.ac.ukresearchgate.net
Mass spectrometry is a highly sensitive and specific technique for determining the molecular weight and structure of molecules. sciex.com When coupled with a separation technique like HPLC (LC-MS), it provides a powerful platform for metabolomic studies. plos.org LC-MS has been used to identify and quantify bilirubin metabolites in various biological samples like serum, urine, and feces. dntb.gov.ua Tandem mass spectrometry (MS/MS or MSⁿ) can provide further structural information by fragmenting the parent ion and analyzing the resulting fragment ions. researchgate.net This fragmentation pattern serves as a molecular fingerprint that can be used for unambiguous compound identification. researchgate.net
Photochemical Reactivity and Photodegradation Mechanisms of Xanthobilirubic Acid
Photooxidation Pathways: Elucidation of Type I and Type II Photooxygenation Mechanisms
The photooxidation of xanthobilirubic acid can proceed through two primary pathways: Type I and Type II photooxygenation. capes.gov.br Both mechanisms are initiated by the absorption of light by a sensitizer (B1316253), which can be this compound itself (self-sensitization) or an exogenous dye like methylene (B1212753) blue. researchgate.netscispace.com
In the Type I mechanism , the excited sensitizer directly interacts with the substrate (this compound) via electron or hydrogen atom transfer, leading to the formation of radical ions or neutral radicals. These reactive species then react with ground-state molecular oxygen (³O₂) to yield oxidized products.
The role of singlet oxygen in the photooxidation of this compound has been a subject of significant investigation. The reaction is notably inhibited by sodium azide (B81097), a known quencher of singlet oxygen, which strongly supports the involvement of a Type II mechanism. capes.gov.brscispace.com Furthermore, the use of sensitizers like methylene blue, which are efficient generators of singlet oxygen, enhances the rate of photooxidation. researchgate.netscispace.com
However, the story is more complex. Studies have shown that high concentrations of 1,4-diazabicyclo[2.2.2]octane (DABCO), another compound known to quench singlet oxygen, can paradoxically enhance the rate of both self-sensitized and methylene blue-sensitized photooxidation. researchgate.netscispace.com This suggests that DABCO may also act as an electron donor, potentially promoting a Type I pathway. scispace.com Therefore, while singlet oxygen is clearly implicated, the interplay between Type I and Type II mechanisms is nuanced and dependent on the specific reaction conditions. scispace.comacs.org
Identification and Characterization of Photooxidation Products and Reaction Intermediates
The aerobic irradiation of this compound in an aqueous borate (B1201080) buffer solution (pH 8) results in the formation of several photooxidation products. The primary identified products are methylethylmaleimide and 5-formyl-2,4-dimethyl-1H-pyrrole-3-propanoic acid. scispace.com The formation of these specific products can be rationalized through either a Type I or a Type II photooxygenation mechanism, highlighting the challenge in definitively assigning a single pathway based on final products alone. capes.gov.brscispace.com
More recent and detailed mechanistic studies on related dipyrrinone models have identified key reaction intermediates, such as hydroperoxides and imines, which had not been previously described for bilirubin (B190676) model oxidation. acs.org These findings suggest that the photooxidation of this compound likely proceeds through similar transient species. The formation of a hydroperoxide intermediate is particularly significant as it could act as a catalytic species, as discussed in the following section. acs.org
| Photooxidation Product/Intermediate | Method of Identification | Significance |
| Methylethylmaleimide | Isolation and characterization from irradiated solution | A primary, stable end-product of photooxidation. scispace.com |
| 5-formyl-2,4-dimethyl-1H-pyrrole-3-propanoic acid | Isolation and characterization from irradiated solution | Another key end-product, indicating cleavage of the dipyrrinone structure. scispace.com |
| Hydroperoxide | Inferred from studies on analogous dipyrrinones; detected by helium-tagging IR spectroscopy in model systems | A likely transient intermediate that may act as a catalyst in an autocatalytic cycle. acs.org |
| Iminium salt/Imine | Identified in studies on related dipyrrinone models | A transient intermediate in the pathway to final products. acs.org |
Research on Self-Sensitized Photooxidation and Autocatalytic Effects
A noteworthy characteristic of this compound's photooxidation is its autocatalytic nature. researchgate.netscispace.com This means that a product of the reaction acts as a catalyst for the reaction itself, leading to an acceleration of the degradation rate over time. Experimental evidence for this comes from the observation that adding a previously irradiated solution of this compound to a fresh solution significantly increases the rate of photodegradation. researchgate.netscispace.com
It is proposed that a hydroperoxide intermediate, formed during the photooxidation process, could be the catalytic species responsible for this effect. acs.org This hydroperoxide can dissociate upon irradiation, generating radicals that initiate and propagate the oxidation chain reaction, thus accelerating the degradation of the parent compound. acs.org Interestingly, a similar, albeit much slower, formation of a catalytic species from this compound has been observed even in the dark in the presence of oxygen, pointing to a slow, underlying auto-oxidative process that is dramatically accelerated by light. researchgate.netscispace.com
Influence of Exogenous Quenchers and Sensitizers on Photodegradation Kinetics and Yields
The kinetics and product yields of this compound photodegradation are markedly influenced by the presence of external agents that can either quench the excited states or sensitize the reaction.
Sensitizers , such as methylene blue, are compounds that absorb light and efficiently transfer the energy to either the substrate (promoting a Type I reaction) or to molecular oxygen to form singlet oxygen (promoting a Type II reaction). researchgate.netscispace.comwikipedia.org The addition of methylene blue has been shown to sensitize, or speed up, the photooxidation of this compound. scispace.com
Quenchers are substances that can deactivate the excited states of the sensitizer or the reactive oxygen species involved.
Sodium azide (NaN₃) , a well-established singlet oxygen quencher, effectively inhibits the photooxidation of this compound. capes.gov.brscispace.com This provides strong evidence for the involvement of singlet oxygen and a Type II pathway.
1,4-Diazabicyclo[2.2.2]octane (DABCO) , also known as a singlet oxygen quencher, exhibits a more complex behavior. At high concentrations, it enhances the rate of photooxidation instead of inhibiting it. researchgate.netscispace.com This unexpected effect is attributed to DABCO's ability to also act as an electron donor, thereby potentially facilitating a Type I mechanism that outcompetes the quenching effect. scispace.com
| Exogenous Agent | Type | Observed Effect on Photodegradation | Inferred Mechanism of Action |
| Methylene Blue | Sensitizer | Increases reaction rate. scispace.com | Efficiently generates singlet oxygen (Type II) and/or interacts with the substrate (Type I). researchgate.netscispace.com |
| Sodium Azide (NaN₃) | Quencher | Inhibits reaction. capes.gov.brscispace.com | Deactivates singlet oxygen, thus suppressing the Type II pathway. scispace.com |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Quencher/Electron Donor | Enhances reaction rate at high concentrations. researchgate.netscispace.com | Acts as an electron donor, promoting a Type I pathway, which overrides its singlet oxygen quenching ability. scispace.com |
Wavelength-Dependent Photochemistry Studies of this compound
The efficiency of photochemical reactions can sometimes depend on the specific wavelength of light used for irradiation. For this compound bound to human serum albumin (HSA), the quantum yield for Z to E photoisomerization (a key non-destructive photochemical process) was found to be invariant with the excitation wavelength. lookchem.comacs.orgresearchgate.net This is in contrast to asymmetrically substituted bilirubins, which do show a marked dependency on the excitation wavelength when bound to HSA. lookchem.comacs.orgresearchgate.net
This finding suggests that for a single, symmetrical chromophore like this compound, the photochemical outcome of isomerization is independent of the initial energy of the absorbed photon, likely because any excess energy is rapidly dissipated before the isomerization event occurs. acs.org However, studies on related dipyrrinone models have shown that the quantum yields of other photochemical processes, such as photocyclization, can be strongly dependent on the irradiation wavelength, especially when using lower energy photons in the tail of the absorption bands. researchgate.net While direct studies on the wavelength dependence of this compound's photodegradation are less common, these related findings imply that the efficiency of its photooxidative degradation could also be influenced by the wavelength of light, a factor with potential implications for optimizing processes like phototherapy.
Computational Modeling and Theoretical Investigations
Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. labxing.comaalto.fi By integrating Newton's laws of motion, MD simulations can reveal the conformational landscape, stability, and interaction dynamics of molecules like xanthobilirubic acid. nih.govuiuc.edu
While extensive MD simulation studies focusing exclusively on this compound are limited, valuable insights can be drawn from studies on its parent molecule, bilirubin (B190676), and related dipyrrinone structures. For bilirubin, MD simulations have been crucial in understanding its conformational flexibility, which is characterized by a "ridge-tile" shape stabilized by a network of internal hydrogen bonds. researchgate.net This flexibility is essential for its biological transport and clearance.
A key aspect of this compound's behavior is its interaction with proteins, particularly human serum albumin (HSA), which acts as its carrier in the bloodstream. Experimental studies have shown that xanthobilirubinate, the ionized form of the acid, binds competitively with bilirubin to HSA. nih.gov Interestingly, unlike bilirubin, the binding of xanthobilirubinate to HSA does not induce the same significant conformational changes in the protein that are observed with the full bilirubin molecule. nih.gov This suggests that the interaction dynamics are different, likely due to this compound representing only one half of the bilirubin structure. MD simulations can be employed to model this binding process, elucidating the specific amino acid residues involved and the energetic landscape of the interaction. plos.orgpan.olsztyn.plrsc.org
MD simulations are also used to assess the stability of different conformers. For flexible molecules like dipyrrinones, simulations can predict the most stable arrangements in different solvent environments and how the molecule fluctuates around these stable states. researchgate.netbiorxiv.org The Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are common metrics used in these analyses to quantify conformational stability and atomic flexibility, respectively. galaxyproject.org
Table 1: Key Parameters Analyzed in MD Simulations of this compound and Analogs
| Parameter | Description | Relevance to this compound |
| Conformational Sampling | Explores the range of possible three-dimensional structures the molecule can adopt. | Understanding the flexibility of the dipyrrinone backbone and the orientation of the propionic acid side chain. |
| Interaction Dynamics | Simulates the binding process and interactions with other molecules, such as proteins or solvents. | Elucidating the binding mechanism to proteins like human serum albumin and identifying key interacting residues. nih.govplos.org |
| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions from a reference structure over time, indicating conformational stability. galaxyproject.org | Assessing the stability of this compound's conformation when free in solution versus when bound to a protein. |
| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual atoms or residues around their average position, indicating flexibility. | Identifying flexible regions of the molecule, such as the propionic acid tail, which may be important for binding. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds, both intramolecular and intermolecular. | Determining the role of hydrogen bonding in stabilizing the molecule's conformation and its interactions with biomolecules. |
Density Functional Theory (DFT) Studies on Electronic Structure, Reactivity, and Spectroscopic Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scispace.com It is a powerful tool for calculating a molecule's properties, including its geometry, electronic distribution, reactivity, and spectroscopic characteristics. eurjchem.comaps.org
For this compound and its analogs, DFT calculations provide fundamental insights into their chemical nature. One of the key applications of DFT is the determination of the molecule's electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). scispace.comjuniperpublishers.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. eurjchem.com
DFT is also extensively used to predict spectroscopic properties. Time-dependent DFT (TD-DFT) can calculate electronic absorption spectra (UV-Vis), helping to interpret experimental results and understand the electronic transitions responsible for the molecule's color. eurjchem.comrsc.org For instance, TD-DFT calculations on biliverdin (B22007) derivatives have successfully predicted the changes in their ECD (Electronic Circular Dichroism) and UV-Vis spectra upon protonation or deprotonation. rsc.org Similar studies on this compound can elucidate how its electronic structure influences its light-absorbing properties. scispace.com
Furthermore, DFT can be used to calculate vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. This allows for the assignment of specific spectral bands to the vibrational modes of the molecule, providing a detailed picture of its structural and bonding characteristics.
Table 2: Properties of this compound and Analogs Investigated by DFT
| Property | Description | Significance for this compound |
| Optimized Geometry | The lowest energy, most stable three-dimensional structure of the molecule. | Provides the foundational structure for all other property calculations. |
| HOMO-LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. | Determines the electronic band gap, which relates to chemical reactivity and electronic properties. eurjchem.com |
| Electron Density Distribution | The probability of finding an electron at any given point around the molecule. | Reveals the distribution of charge and identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites. |
| Reactivity Descriptors | Parameters like chemical hardness, softness, and electronegativity derived from electronic structure. scispace.com | Quantifies the molecule's propensity to donate or accept electrons in chemical reactions. |
| Spectroscopic Properties (UV-Vis, IR) | Calculated absorption wavelengths and vibrational frequencies. | Aids in the interpretation of experimental spectra and provides a link between structure and spectroscopic behavior. scispace.comrsc.org |
Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches to Complex Systems and Reaction Mechanisms
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a powerful approach for studying chemical processes in large, complex systems like enzymes or solvated molecules. nih.govmdpi.com In this approach, a small, chemically active region (e.g., the site of a reaction) is treated with high-accuracy quantum mechanics (QM), while the larger surrounding environment (e.g., the protein matrix and solvent) is described using more computationally efficient molecular mechanics (MM). researchgate.net
For this compound, QM/MM simulations are particularly valuable for investigating its behavior within a biological environment, such as the active site of an enzyme or a binding pocket of a transport protein. nih.gov While direct QM/MM studies on this compound are not abundant, research on related tetrapyrrole systems provides a clear framework for its application. For example, QM/MM simulations have been used to study the catalytic mechanism of enzymes involved in heme metabolism and the photocycles of photoreceptor proteins containing bilin chromophores. diva-portal.orgresearchgate.netdiva-portal.orgnih.gov
A potential application for QM/MM on this compound would be to model its oxidation or its interaction with reactive oxygen species within a protein environment. The QM region would typically include the this compound molecule and any directly interacting amino acid residues or cofactors. The MM region would encompass the rest of the protein and surrounding water molecules. This setup allows for an accurate description of bond-breaking and bond-forming events, charge transfer, and changes in electronic states, while still accounting for the influence of the larger protein environment. uiuc.eduirb.hr
Table 3: Applications of QM/MM Simulations for this compound
| Application Area | Description of QM/MM Setup | Potential Insights |
| Enzymatic Reactions | QM region: this compound and the enzyme's catalytic residues. MM region: Remainder of the enzyme and solvent. | Elucidation of reaction pathways, transition states, and activation energies for metabolic processes involving this compound. uiuc.edunih.gov |
| Spectroscopy in Proteins | QM region: this compound chromophore. MM region: Surrounding protein environment. | Prediction of how the protein environment shifts the spectroscopic properties (e.g., absorption maxima) of this compound. nih.govresearchgate.net |
| Binding and Recognition | QM region: this compound and key binding site residues. MM region: Bulk of the protein. | Detailed analysis of the electronic interactions (e.g., polarization, charge transfer) that stabilize the protein-ligand complex. |
Computational Prediction of Binding Interactions with Biomolecules (e.g., Protein Docking)
Protein docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a protein to form a stable complex. mdpi.com This method is crucial for understanding the molecular basis of biological recognition and is widely used in drug discovery and molecular biology. rsc.org
The interaction of this compound with human serum albumin (HSA) is a prime candidate for protein docking studies. Experimental evidence confirms that xanthobilirubinate binds to HSA, competing with bilirubin. nih.gov Molecular docking can provide a structural model of this interaction, identifying the specific binding site and the key amino acid residues involved. Docking studies on bilirubin and its derivatives with various proteins, including HSA, UGT1A1, and CYP2A6, have successfully identified critical interactions and rationalized experimental findings. nih.govmdpi.commdpi.comresearchgate.net
In a typical docking simulation for this compound and HSA, the 3D structure of HSA (obtained from the Protein Data Bank) and the computed 3D structure of this compound are used as inputs. The docking algorithm then samples a vast number of possible binding poses and uses a scoring function to rank them based on their predicted binding affinity. The results can reveal:
Binding Site: The specific pocket on the protein where this compound binds, often corresponding to one of the known drug-binding sites on albumin (e.g., Sudlow Site I or II). plos.org
Binding Mode: The precise orientation and conformation of this compound within the binding site.
Key Interactions: The specific non-covalent interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts, that stabilize the complex. pan.olsztyn.pl
These predictions can then guide further experimental studies, such as site-directed mutagenesis, to validate the role of specific residues in the binding process.
Table 4: Predicted Interacting Residues in Protein-Ligand Docking
| Protein Target | Ligand | Predicted Interacting Residues | Type of Interaction | Reference |
| Human Serum Albumin (HSA) | Bilirubin | E208, K212, D237, K240 | Hydrogen Bonds | mdpi.com |
| Human Serum Albumin (HSA) | Urobilin | H67, K240, E252 | Hydrogen Bonds | mdpi.com |
| 7α-HSDH | Bilirubin | (Not specified) | Inhibition mechanism analysis | mdpi.com |
| UGT1A1 | Bilirubin | His39, Asp151 | Hydrogen Bonds, Electrostatic | researchgate.net |
| CYP2A6 | Bilirubin | (Not specified) | Active site stabilization | nih.gov |
Theoretical Models for Acid-Base Properties and Protonation States of this compound and Analogs
The acid-base properties of a molecule, quantified by its pKa value, are fundamental to its chemical behavior, solubility, and biological activity, as the protonation state affects its charge and interactions. researchoutreach.orgroutledge.com Computational methods can predict pKa values by calculating the Gibbs free energy change associated with the deprotonation reaction. nih.gov
This compound contains a carboxylic acid group and two pyrrole (B145914) nitrogen atoms, all of which are ionizable. Theoretical models can be used to predict the pKa of the carboxylic acid and the proton affinities of the nitrogen atoms. These calculations typically involve a thermodynamic cycle that combines high-level quantum chemical calculations of the molecule in the gas phase with a solvation model to account for the effect of the solvent (usually water). aalto.fiillinois.edu
For complex molecules, predicting pKa values can be challenging, but studies on related compounds provide a strong foundation. For example, computational methods have been successfully applied to determine the pKa values of various organic acids, phenols, and even the ionizable residues within proteins. irb.hrnih.govresearchgate.net The accuracy of these predictions depends heavily on the level of theory and the solvation model used.
In the context of biliverdin, a related tetrapyrrole, a "protochromic photocycle" has been described where the protonation state of the bilin chromophore changes in response to light, a process modulated by key amino acid residues in the surrounding protein. researchgate.net This highlights the critical interplay between the intrinsic acidity of the chromophore and its environment. For this compound, theoretical models can predict how its protonation state changes in different pH environments and how protein binding might shift its pKa values, which is crucial for understanding its transport and reactivity in biological systems. researchoutreach.org
Biological and Biochemical Investigations: Xanthobilirubic Acid As a Model and Its Interactions
Xanthobilirubic Acid as a Structural and Photobiological Model for Bilirubin (B190676)
This compound has long been utilized by researchers as a structurally simpler analogue for investigating the complex stereochemistry, chemical characteristics, and photobiological behavior of bilirubin, the yellow pigment responsible for jaundice. acs.org As a dipyrrinone, this compound is a bright yellow compound with a strong UV-visible absorption maximum around 400 nm. acs.org Spectroscopic data and molecular mechanics calculations have revealed that it exists in the lactam tautomeric form and maintains a Z configuration at the C(4) double bond. acs.org
A key feature of dipyrrinones like this compound is their pronounced ability to form hydrogen bonds. In nonpolar solvents, they typically exist as planar dimers, linked by intermolecular hydrogen bonds. acs.org Specifically, this compound is known to form π-facial stacked dimers where the carboxylic acid group of one molecule engages in hydrogen bonding with the dipyrrinone of another. acs.org This contrasts with bilirubin itself, where intramolecular hydrogen bonding plays a crucial role in stabilizing its 'ridge tile' conformation. acs.org Because this compound cannot form these intramolecular hydrogen bonds, it serves as a valuable, albeit simplified, model for studying specific aspects of bilirubin's properties without this complicating factor. acs.org The investigation of various synthetic analogues, such as those with different acid chains, has further elucidated the critical role of intramolecular versus intermolecular hydrogen bonding in these molecules. acs.org
The photochemistry of this compound has also been a focus of study, providing insights into the light-induced changes that bilirubin undergoes during phototherapy for neonatal jaundice. Studies on related dipyrrinone models, like vinylneothis compound methyl ester, have detailed the processes of reversible Z → E photoisomerization and subsequent reversible photocyclization. researchgate.net The quantum yields of these reactions are notably dependent on the wavelength of irradiation, with increased efficiency observed at the tail end of the absorption bands. researchgate.net When bound to human serum albumin, the quantum yield for the Z → E photoisomerization of this compound was found to be invariant with the excitation wavelength, a finding that contrasts with the behavior of asymmetrically substituted bilirubins. researchgate.netacs.org
Biochemical Interactions with Proteins and Macromolecules
The interaction of this compound with proteins, particularly human serum albumin (HSA), has been a significant area of research, shedding light on the transport and metabolism of bilirubin in the body.
Binding Studies with Human Serum Albumin (HSA) and Related Ligands
This compound binds to human serum albumin, and studies have shown that it competes with bilirubin for binding sites on the albumin molecule. nih.gov This competitive binding has been demonstrated through co-binding studies with other ligands that probe different binding functions of HSA. nih.gov Unlike bilirubin, the binding of this compound to HSA does not induce the same late conformational changes in the protein that are observed with bilirubin. nih.gov This difference is attributed to the fact that this compound has only a single dipyrrolic chromophore, whereas bilirubin has two. The conformational changes seen with bilirubin are thought to result from the rotation of albumin subdomains to which the two different bilirubin chromophores are bound. nih.gov
Binding studies have employed various techniques, including circular dichroism (CD) spectroscopy and fluorescence spectroscopy, to characterize these interactions. nih.gov The binding of this compound and other bilirubin metabolites to HSA has been investigated to map the binding sites on the protein. nih.gov Research suggests that bilirubin and its metabolic products, including this compound, bind to at least two independent sites on HSA. nih.gov
| Ligand | Interaction with HSA | Key Findings |
| This compound | Competitive binding with bilirubin. nih.gov Binds to at least two independent sites. nih.gov | Does not induce late conformational changes in HSA. nih.gov |
| Bilirubin | Binds to HSA, inducing conformational changes. nih.gov | Conformational changes are linked to the presence of two chromophores. nih.gov |
| Monoacetyldiaminodiphenylsulfone | Used to probe different binding functions of HSA. nih.gov | Helps demonstrate the competitive binding of this compound. nih.gov |
| Diazepam | Used to probe different binding functions of HSA. nih.gov | Confirms the competitive nature of this compound binding. nih.gov |
Protein-Dependent Photo-conversion Processes of Tetrapyrroles
The photo-conversion of tetrapyrroles like bilirubin is a process that is highly dependent on their binding to proteins such as HSA. nih.gov The effective photo-isomerization of the neurotoxic Z,Z-bilirubin, a critical process in phototherapy, is facilitated when bilirubin is bound to albumin. nih.govscience.gov This protein binding is thought to help overcome thermodynamic barriers, making the photo-conversion more efficient than it would be in solution. acs.org
Studies have shown that the quantum yields for the photoisomerization of bilirubins are highly sensitive to both protein binding and the nature of the substituents on the pyrrole (B145914) rings. researchgate.netacs.org While the quantum yield for the photoisomerization of this compound bound to HSA is independent of the excitation wavelength, symmetrically substituted bilirubins show a marked wavelength dependency when bound to the same protein. researchgate.netacs.org This highlights the role of the protein environment in modulating the photochemical properties of these pigments.
Enzymatic Reactivity and Metabolism Studies
The enzymatic processing of this compound and related compounds provides crucial insights into the metabolic pathways of heme degradation products.
Enzymatic Oxidation of this compound
The enzymatic oxidation of this compound has been a subject of scientific inquiry. riss.kr This process is relevant to understanding the broader metabolism of bilirubin, where oxidation is a key step. The products of bilirubin oxidation are known as biliverdin (B22007). Enzymatically oxidized lipids, a class that includes derivatives of bilirubin, are recognized as important signaling molecules that regulate a variety of physiological processes. frontiersin.org The enzymes involved in these transformations, such as cytochrome P450s, play a critical role in producing these bioactive molecules. frontiersin.org
Investigations into Enzymatic Reduction of Biliverdin Derivatives and Implications for Enzyme Binding Specificity
The reduction of biliverdin to bilirubin is catalyzed by the enzyme biliverdin reductase (BVR). nih.gov There are two main isoforms of this enzyme in humans, biliverdin IXα reductase (BLVRA) and biliverdin IXβ reductase (BLVRB), which exhibit distinct substrate specificities. mdpi.com BLVRA is specific for the IXα isomer of biliverdin, which is the major form in adults. mdpi.comresearchgate.net In contrast, BLVRB can reduce other isomers, such as biliverdin IXβ, IXγ, and IXδ, but not the IXα isomer. mdpi.com
Studies on the substrate specificity of biliverdin reductase have used various biliverdin analogues to probe the enzyme's active site. nih.gov It has been found that the rate of reduction is influenced by the conformation of the biliverdin substrate, with more extended or "stretched" conformations being reduced more rapidly. nih.gov This suggests that the enzyme's binding pocket is better able to accommodate these extended structures. nih.gov This line of research is important for understanding how the specific structure of different biliverdin isomers and related molecules like this compound influences their interaction with metabolic enzymes.
| Enzyme | Substrate(s) | Key Characteristics |
| Biliverdin IXα Reductase (BLVRA) | Biliverdin IXα mdpi.comresearchgate.net | Predominant in adults; specific for the IXα isomer. mdpi.comresearchgate.net |
| Biliverdin IXβ Reductase (BLVRB) | Biliverdin IXβ, IXγ, IXδ mdpi.com | Does not reduce biliverdin IXα; more active during fetal development. mdpi.comresearchgate.net |
| Cytochrome P450s (CYP) | Polyunsaturated fatty acids, sterols frontiersin.org | Involved in the enzymatic oxidation of lipids to create signaling molecules. frontiersin.org |
Investigation of this compound as an Inhibitor in Biochemical Pathways
This compound, a dipyrrinone pigment, has been a subject of investigation for its potential inhibitory effects in various biochemical systems. Research has particularly focused on its interaction with viral enzymes and processes, positioning it as a compound of interest in the development of novel therapeutic strategies.
In the search for new antiviral agents, bile pigments and related compounds have been identified as a potential class of inhibitors for the human immunodeficiency virus type 1 (HIV-1) protease. nih.govnih.govscispace.com Studies have demonstrated that this compound, along with other related pyrrolic pigments like biliverdin, bilirubin, stercobilin, and urobilin, exhibits inhibitory activity against HIV-1 protease in in vitro settings. nih.govnih.govwikipedia.org
This line of inquiry was prompted by the use of molecular-shape description algorithms to find compounds structurally similar to a potent HIV-1 protease inhibitor, Merck L-700,417. nih.govwikipedia.org Among the compounds selected for testing, this compound and its relatives were found to inhibit the recombinant HIV-1 protease at low micromolar concentrations. nih.govnih.govscispace.com Specifically, the inhibitory activity of this group of pigments, including this compound, was observed at concentrations of 100 microM or less. nih.govnih.gov While the most active pigments, biliverdin and bilirubin, showed K1 values of approximately 1 microM, this compound displayed similar low micromolar inhibitory activity. nih.govnih.gov This activity was not limited to HIV-1, as inhibition of HIV-2 and simian immunodeficiency virus proteases was also noted. nih.govnih.gov
| Compound | Inhibitory Activity Level | Observed Concentration |
|---|---|---|
| This compound | Low micromolar | ≤ 100 µM |
| Biliverdin | K1 ~1 µM | ≤ 100 µM |
| Bilirubin | K1 ~1 µM | ≤ 100 µM |
| Stercobilin | Low micromolar | Not specified |
| Urobilin | Low micromolar | Not specified |
Beyond direct enzyme inhibition, the effects of this compound on the viral life cycle have been examined within cellular models. nih.govnih.gov While it, along with biliverdin and bilirubin, did not appear to inhibit viral polyprotein processing in cultured cells, it did significantly reduce viral infectivity. nih.govnih.govscispace.com
The distinct mechanism for this reduction in infectivity sets this compound apart from related bile pigments. nih.gov Research has shown that at a concentration of 100 microM, this compound directly affects the process of viral assembly. nih.govnih.gov This interference resulted in a 50% decrease in the production of infectious viral particles. nih.govnih.govresearchgate.net In contrast, biliverdin and bilirubin, at the same concentration, had little to no effect on the assembly process itself but instead blocked the infection of HeLaT4 cells. nih.govnih.gov This suggests that while these related pigments act on different stages of the viral life cycle, this compound's antiviral properties in a cellular context are linked to its ability to disrupt the formation of new, functional virus particles. nih.gov
| Parameter | Observation | Concentration |
|---|---|---|
| Viral Polyprotein Processing | No inhibition observed | Not specified |
| Viral Infectivity | Significantly reduced | Not specified |
| Viral Assembly | Affected, leading to a 50% decrease in infectious particle generation | 100 µM |
Inhibition of Viral Proteases (e.g., HIV-1 protease) in In Vitro Systems
Role in Heme Degradation Pathway Research (as related pyrrolic pigment)
This compound is chemically characterized as a dipyrrinone, which makes it structurally related to the tetrapyrroles produced during heme catabolism. The heme degradation pathway is a critical metabolic process that breaks down heme, the iron-containing prosthetic group in hemoglobin and other hemoproteins, into various bile pigments. microbenotes.comnumberanalytics.com
The pathway begins with the enzymatic conversion of heme into the linear green tetrapyrrole, biliverdin, by heme oxygenase. microbenotes.com Subsequently, biliverdin is reduced by the enzyme biliverdin reductase to form bilirubin, a yellow-orange pigment. microbenotes.com Bilirubin is the principal end-product of heme degradation in mammals. this compound, as a dipyrrinone, represents a half-unit of the bilirubin structure. This relationship makes it a valuable model compound for investigating the physicochemical and biological properties of the more complex and unstable bilirubin molecule. Its use in research allows for the study of specific aspects of dipyrrinone chemistry, such as solubility and aggregation in biological fluids, which provides insights into the behavior of bilirubin itself under various physiological and pathological conditions, like jaundice.
Future Research Directions and Emerging Applications in Biochemistry
Development of Novel Xanthobilirubic Acid Analogs as Biochemical Probes and Tools
The synthesis of novel analogs of this compound is a cornerstone of future research, aiming to create specialized molecules that can serve as probes and tools to investigate complex biochemical processes. By systematically modifying the core structure of this compound, researchers can fine-tune its properties to study specific molecular interactions and pathways.
Dipyrrinone analogs of this compound have been synthesized with varying alkanoic acid chain lengths, from formic to caproic acid. researchgate.netresearchgate.netcolab.ws These modifications are instrumental in studying how the carboxyl group's proximity to the dipyrrinone core influences properties like intermolecular hydrogen bonding and UV-visible spectra. researchgate.netacs.org For instance, while this compound itself primarily engages in intermolecular hydrogen bonding, a synthesized analog with a longer hexanoic acid chain at the C-8 position was found to exhibit intramolecular hydrogen bonding. acs.orgacs.org This highlights how subtle structural changes can dictate conformational preferences and interaction modes.
Other synthetic strategies involve more significant structural alterations, such as replacing the propionic acid side chains with sulfonic acid or dicarboxylic acid groups to create water-soluble or functionally distinct analogs. colab.wsresearchgate.net Furthermore, restricting the rotation of the bicyclic system through covalent tethering has led to the creation of fluorescent tricyclic dipyrrinone analogs, including xanthoglows and BODIPY analogs, which hold promise as fluorescent probes for bioimaging and diagnostics. nih.govmdpi.com These fluorescent analogs can be used to visualize cellular processes and quantify biomolecules with high sensitivity. mdpi.com The development of these tailored molecules is crucial for dissecting the intricate mechanisms of bilirubin (B190676) metabolism and its associated pathologies.
| Analog Type | Modification | Research Application | References |
| Alkanoic Acid Analogs | Varied length of the alkanoic acid side chain | Studying the influence of chain length on hydrogen bonding and spectroscopic properties. | researchgate.netresearchgate.netcolab.ws |
| Sulfonic Acid Analog | Replacement of carboxylic acid groups with sulfonic acid groups | Creating water-soluble bilirubin analogs for studying metabolism and transport. | researchgate.net |
| Lipid Analog | Replacement of propionic acids with eicosanoic acids | Investigating conformational changes and interactions in lipid environments. | colab.ws |
| Tricyclic Analogs (e.g., Xanthoglows) | Covalent tethering of the two aromatic rings | Creating fluorescent probes with restricted bond rotation for bioimaging. | nih.gov |
| BODIPY Analogs | Integration of a boron-dipyrromethene (BODIPY) core | Development of highly fluorescent and photostable probes for labeling biomolecules like human serum albumin. | nih.govmdpi.com |
Advanced Spectroscopic Techniques for Real-time Monitoring of this compound Interactions in Complex Biological Matrices
To fully understand the biochemical role of this compound and its analogs, it is essential to study their behavior within the complex and dynamic environment of a living cell or biological fluid. Advanced spectroscopic techniques are emerging as powerful, non-invasive tools for achieving this, allowing for the real-time monitoring of molecular interactions.
Traditional spectroscopic methods like UV-Visible and Nuclear Magnetic Resonance (NMR) spectroscopy remain fundamental for characterizing the structure and fundamental properties, such as hydrogen bonding, of newly synthesized this compound analogs in solution. researchgate.netacs.org However, more sophisticated techniques are required to probe their interactions in complex biological matrices. Fluorescence spectroscopy, for example, is particularly valuable. Studies have used fluorescence to investigate the competitive binding of this compound and bilirubin to human serum albumin (HSA), providing insights into transport mechanisms in the blood. researchgate.net The intrinsic fluorescence of some bilirubin isomers and their analogs can be harnessed as a direct, real-time tool for pharmacological investigations and monitoring liver function. researchgate.netmdpi.comresearchgate.net
Looking forward, techniques like femtosecond transient absorption and stimulated Raman spectroscopy, which have been applied to bilirubin's dipyrrinone subunits, could provide unprecedented detail on the ultrafast photochemistry and conformational dynamics of this compound upon light absorption. muni.cz Furthermore, the application of real-time quantitative in-cell NMR, a method successfully used to monitor other protein-ligand interactions directly within living human cells, represents a promising frontier for tracking the metabolic fate and binding kinetics of this compound in its native environment. nih.gov
| Spectroscopic Technique | Application in this compound Research | Potential Insights | References |
| Fluorescence Spectroscopy | Monitoring binding to proteins like Human Serum Albumin (HSA); detecting autofluorescence in biological samples. | Real-time kinetics of protein binding; use as an intrinsic biomarker for disease states. | researchgate.netresearchgate.netmdpi.com |
| Femtosecond Transient Absorption | Studying ultrafast photochemical reactions of dipyrrinone subunits. | Elucidation of photoisomerization mechanisms relevant to phototherapy. | muni.cz |
| Stimulated Raman Spectroscopy | Investigating vibrational modes of dipyrrinone subunits. | Detailed structural information on conformational changes during biological interactions. | muni.cz |
| Quantitative In-Cell NMR | Real-time observation of molecular interactions inside living cells. | Direct measurement of binding affinities and kinetics in a cellular context. | nih.gov |
| Circular Dichroism (CD) Spectroscopy | Determining the chirality and conformation of analogs and their protein complexes. | Understanding the three-dimensional structure and stereospecific interactions. | researchgate.net |
Integration of Computational and Experimental Approaches for Comprehensive Mechanism Elucidation and Predictive Modeling
The complexity of this compound's interactions and reactivity necessitates an integrated research approach that combines experimental data with powerful computational modeling. This synergy allows for a deeper understanding of reaction mechanisms and provides predictive models for biological behavior.
Computational methods, such as Density Functional Theory (DFT) and molecular mechanics calculations, are already being used in conjunction with spectroscopic data to determine the stable conformations and hydrogen-bonding patterns of this compound analogs. researchgate.netresearchgate.netacs.org These models help rationalize experimental observations, such as why certain analogs favor intra- versus intermolecular hydrogen bonds. acs.org For bilirubin, computational studies have been crucial in interpreting its photoisomerization behavior by modeling its excited states, a process for which this compound serves as a key experimental model. researchgate.net
The future lies in expanding these integrated approaches. For instance, genome-scale metabolic models (GEMs) have successfully identified gene targets to optimize heme production in yeast, with predictions subsequently validated experimentally. pnas.org A similar approach could be used to build predictive models of heme catabolism, pinpointing key regulatory nodes that influence this compound levels. nih.govresearchgate.net By combining quantum chemical simulations to predict reaction kinetics with experimental validation, researchers can build robust models for complex biochemical pathways. rsc.org This integrated strategy, which has been applied to understand the structure-function relationships of other complex biomolecules and their interactions, will be indispensable for elucidating the complete mechanistic picture of this compound's role in health and disease. mdpi.comnih.govfrontiersin.org
| Integrated Approach | Description | Application to this compound | References |
| Spectroscopy + Molecular Modeling | Experimental data (NMR, UV-Vis) is used to validate and refine computational models (DFT, Molecular Mechanics). | Determining the most stable 3D structures, conformations, and hydrogen-bonding networks. | researchgate.netresearchgate.netacs.org |
| Kinetic Experiments + Quantum Chemistry | Reaction rates and branching ratios measured experimentally are explained and predicted using quantum chemical calculations of transition states. | Modeling the kinetics of formation, isomerization, and degradation pathways. | rsc.org |
| Genome-Scale Modeling + Experimental Validation | In silico models predict metabolic fluxes and genetic modifications to alter metabolite levels, which are then tested in vivo. | Predicting the effects of genetic or pharmacological interventions on heme catabolism and this compound concentrations. | pnas.orgnih.gov |
| Structural Biology + MD Simulations | X-ray or NMR structures of protein-ligand complexes are used as starting points for molecular dynamics (MD) simulations. | Simulating the dynamic interactions of this compound with binding proteins like albumin or enzymes. | frontiersin.org |
Exploration of this compound's Broader Biochemical Significance Beyond Heme Catabolism Modeling
While its role as a model for bilirubin is well-established, emerging evidence suggests that this compound and related dipyrromethenones may possess intrinsic biological activities. Future research will focus on exploring these functions, potentially uncovering new roles in physiology and pathology that extend beyond simple heme catabolism.
One of the most significant areas of investigation is the link between heme catabolites and oxidative stress. Bilirubin is recognized as a potent endogenous antioxidant, capable of protecting cells from damage by reactive oxygen species. scielo.brnih.gov Given its structural similarity, this compound is likely to share these antioxidant properties. ru.nl The heme catabolic pathway is increasingly implicated as a key regulator in inflammation, immune disorders, and cardiovascular diseases, suggesting that its intermediates, including biliverdin (B22007) and bilirubin-like molecules, are not merely waste products but active signaling molecules. nih.govfrontiersin.org
Preliminary research has also hinted at other, more specific biological activities. For example, both biliverdin and this compound have been shown to inhibit the protease of the human immunodeficiency virus (HIV-1) with micromolar efficacy. This finding, though early, opens the door to investigating dipyrromethenones as a potential scaffold for developing novel therapeutics. As our understanding of the complex signaling networks involved in metabolic and inflammatory diseases grows, the exploration of this compound's role as a bioactive molecule, distinct from its function as a bilirubin analog, will become a critical research direction. mdpi.com
Q & A
Basic Research Questions
Q. What are the standard laboratory synthesis protocols for Xanthobilirubic acid, and how can they be optimized for reproducibility?
- Methodological Answer : this compound is synthesized via Claisen-Schmidt condensation, as demonstrated in studies using pyrromethenone precursors under acidic conditions . Key steps include:
- Precursor Preparation : Use of homoproto- or homoisobiliverdin derivatives as starting materials.
- Reaction Conditions : Catalysis with HCl or acetic acid, refluxing in ethanol or methanol for 8–12 hours.
- Purification : Column chromatography (silica gel, CHCl₃/MeOH eluent) followed by recrystallization.
- Validation : Confirm purity via melting point analysis and thin-layer chromatography (TLC) .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound and its analogs?
- Methodological Answer :
- UV-Vis Spectroscopy : Monitor absorption maxima at 450–470 nm (ε ~10⁴ L·mol⁻¹·cm⁻¹) to confirm π-conjugated systems .
- NMR Analysis : Use ¹H and ¹³C NMR in DMSO-d₆ to identify methylene protons (δ 6.8–7.2 ppm) and lactam carbonyls (δ 170–175 ppm) .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (70:30 v/v) at 1 mL/min for purity assessment .
Advanced Research Questions
Q. How do pH and solvent polarity influence the photoisomerization and stability of this compound?
- Methodological Answer :
- Experimental Design :
Prepare buffered solutions (pH 2–12) and solvents of varying polarity (e.g., water, DMSO, chloroform).
Expose samples to UV light (365 nm) and track isomerization via UV-Vis kinetics (absorbance at 450 nm) .
Use HPLC-MS to identify Z/E isomer ratios and degradation products.
- Key Findings : Acidic conditions (pH < 4) stabilize the Z-isomer, while alkaline media promote E-isomer formation via deprotonation . Polar aprotic solvents (e.g., DMSO) reduce aggregation, enhancing spectral resolution .
Q. How can contradictory spectroscopic data between studies on this compound analogs be resolved?
- Methodological Answer :
- Root-Cause Analysis : Compare synthesis protocols (e.g., precursor purity, reaction time) and instrumentation (e.g., NMR field strength, solvent deuteration) .
- Replication Studies : Reproduce experiments under standardized conditions (e.g., 400 MHz NMR, HPLC-grade solvents).
- Meta-Analysis : Aggregate data from Bonnett et al. (1987) and Puzicha et al. (1990) to identify outliers and consensus trends .
Q. What strategies are effective for studying the biological interactions of this compound derivatives?
- Methodological Answer :
- In Vitro Assays :
Cellular Uptake : Fluorescent tagging (e.g., BODIPY conjugates) tracked via confocal microscopy .
Enzyme Inhibition : Test inhibition of xanthine oxidase using spectrophotometric uric acid assays .
- In Silico Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities with heme proteins or DNA .
Methodological Resources
- Synthesis Protocols : Refer to Puzicha et al. (1990) for homologated dipyrrinone analogs .
- Photoisomerization : Bonnett et al. (1987) provide kinetic models for Z/E interconversion .
- Data Reporting : Follow Beilstein Journal guidelines for experimental reproducibility (e.g., detailed NMR parameters, HPLC gradients) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
